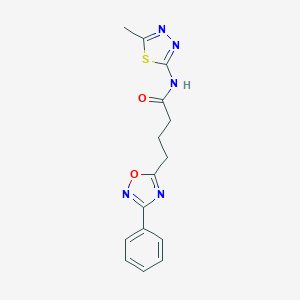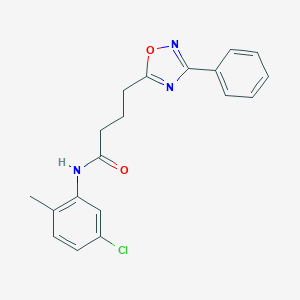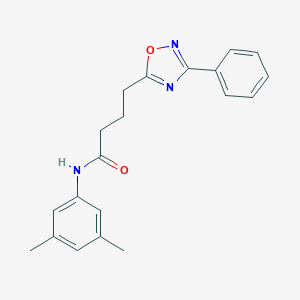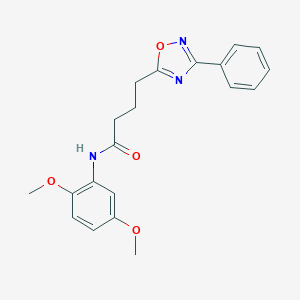![molecular formula C23H26N4O4S B277583 N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as AZD-9291, and it belongs to the class of drugs known as third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). In
Wirkmechanismus
AZD-9291 works by irreversibly binding to the ATP-binding site of the T790M mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in NSCLC cells that harbor the T790M mutation.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue distribution. It has a half-life of approximately 25 hours and is primarily metabolized by the liver. AZD-9291 has also been shown to have minimal drug-drug interactions and is generally well-tolerated in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
AZD-9291 has several advantages for use in lab experiments, including its high selectivity for T790M mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, minimal activity against wild-type N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, and favorable pharmacokinetic profile. However, its irreversible binding to the ATP-binding site of N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can also be a limitation, as it may lead to the development of resistance over time.
Zukünftige Richtungen
There are several future directions for research on AZD-9291, including its potential use in combination with other targeted therapies, its efficacy in other N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide-mutant cancers, and the development of strategies to overcome resistance. Additionally, further studies are needed to fully understand the biochemical and physiological effects of AZD-9291 and its potential long-term side effects. Overall, AZD-9291 represents a promising therapeutic option for the treatment of NSCLC that harbors the T790M mutation in the N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide gene.
Synthesemethoden
The synthesis of AZD-9291 involves a multistep process that includes the reaction of 4-bromoaniline with 1-azepanamine to produce N-(4-bromo-phenyl)azepan-1-amine. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to produce N-[4-(chloro-sulfonyl)phenyl]azepan-1-amine. The final step involves the reaction of N-[4-(chloro-sulfonyl)phenyl]azepan-1-amine with 3-(4-aminophenyl)quinazolin-4(3H)-one to produce N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
AZD-9291 has been extensively studied for its potential therapeutic applications in the treatment of non-small cell lung cancer (NSCLC) that harbors the T790M mutation in the N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide gene. This mutation is associated with resistance to first- and second-generation N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide TKIs. AZD-9291 has shown promising results in preclinical and clinical trials, demonstrating high selectivity for T790M mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide and minimal activity against wild-type N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
Eigenschaften
Produktname |
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
Molekularformel |
C23H26N4O4S |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C23H26N4O4S/c28-22(13-16-26-17-24-21-8-4-3-7-20(21)23(26)29)25-18-9-11-19(12-10-18)32(30,31)27-14-5-1-2-6-15-27/h3-4,7-12,17H,1-2,5-6,13-16H2,(H,25,28) |
InChI-Schlüssel |
ZVOCCVSKFUURHV-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Kanonische SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)

